N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide

Convergent synthesis Electrophilic building block Nucleophilic substitution

N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide (CAS 215519-06-5) is a synthetic intermediate classified as a β-halopropanamide derivative bearing a 4-(trifluoromethoxy)phenoxyphenyl scaffold. Its primary documented utility is as an N-(aryl)-3-bromopropanamide electrophile in the convergent synthesis of indole–triazole bi-heterocyclic elastase inhibitors.

Molecular Formula C16H13BrF3NO3
Molecular Weight 404.18 g/mol
CAS No. 215519-06-5
Cat. No. B3040539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide
CAS215519-06-5
Molecular FormulaC16H13BrF3NO3
Molecular Weight404.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCBr)OC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C16H13BrF3NO3/c17-10-9-15(22)21-11-1-3-12(4-2-11)23-13-5-7-14(8-6-13)24-16(18,19)20/h1-8H,9-10H2,(H,21,22)
InChIKeyUNOGYAIWFCQAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide (CAS 215519-06-5): Procurement-Focused Baseline for a Fluorinated Electrophilic Building Block


N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide (CAS 215519-06-5) is a synthetic intermediate classified as a β-halopropanamide derivative bearing a 4-(trifluoromethoxy)phenoxyphenyl scaffold. Its primary documented utility is as an N-(aryl)-3-bromopropanamide electrophile in the convergent synthesis of indole–triazole bi-heterocyclic elastase inhibitors [1]. The compound combines a reactive terminal bromine leaving group with a para-trifluoromethoxy substituent, which imparts distinct physicochemical properties relative to non-fluorinated analogs, supporting its selection as a building block in medicinal chemistry campaigns.

Why N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide Cannot Be Interchanged with Generic Chloro- or Methoxy Analogs


Generic substitution of the 3-bromopropanamide moiety with a 3-chloropropanamide analog reduces electrophilic reactivity due to the inherently higher C–Cl bond dissociation energy (∼350 kJ/mol vs ∼285 kJ/mol for C–Br), potentially requiring forcing conditions that compromise yield and selectivity in nucleophilic substitution cascades [1][2]. Similarly, replacing the terminal trifluoromethoxy group with a methoxy substituent decreases lipophilicity by 0.7–1.4 logD units and may alter metabolic stability profiles, as demonstrated in comparative microsomal clearance studies [2]. These structure-dependent differences in both chemical reactivity and physicochemical properties preclude direct interchange with common surrogates in synthetic and biological settings.

Quantitative Differentiation Evidence for N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide


Electrophilic Reactivity Advantage: 3-Bromopropanamide vs 3-Chloropropanamide Leaving Group

The 3-bromopropanamide moiety enables efficient N-alkylation of heterocyclic nucleophiles under mild conditions. In the convergent synthesis of bi-heterocyclic elastase inhibitors, N-(aryl)-3-bromopropanamides reacted with 5-[3-(1H-indol-3-yl)propyl]-1,2,4-triazole-2-thiol at ambient temperature in toluene to yield the final inhibitors [1]. The C–Br bond dissociation energy (∼285 kJ/mol) is substantially lower than C–Cl (∼350 kJ/mol), providing a class-level rate acceleration estimated at 10–100 fold in SN2-type nucleophilic displacements relative to chloro analogs [2].

Convergent synthesis Electrophilic building block Nucleophilic substitution

Lipophilicity Differentiation: Trifluoromethoxy (–OCF₃) vs Methoxy (–OCH₃) Effect on logD

Incorporation of the trifluoromethoxy group increases lipophilicity by 0.7–1.4 logD₇.₄ units relative to methoxy analogs, as measured across a series of aliphatic derivatives [1]. For the target compound, PubChem-computed XLogP3-AA is 4.5, while a hypothetical methoxy analog would be predicted in the 3.1–3.8 range based on this established ΔlogD offset [1][2]. This enhanced lipophilicity improves membrane permeability potential in downstream applications.

Physicochemical properties Lipophilicity Drug-likeness

Enabling Potent Elastase Inhibition: Convergent Synthesis Yielding Sub-Micromolar Inhibitors

N-(aryl)-3-bromopropanamides serve as critical electrophiles in the synthesis of indole–triazole bi-heterocycles that potently inhibit elastase. The most active derivative (compound 9d) achieved an IC₅₀ of 0.142 ± 0.014 µM and a Ki of 0.51 µM via competitive inhibition, representing a ∼95-fold improvement over the standard inhibitor oleanolic acid (IC₅₀ 13.453 ± 0.015 µM) [1]. While the specific trifluoromethoxy-substituted variant was not explicitly tested in this series, the general N-(aryl)-3-bromopropanamide class to which the target compound belongs consistently produced potent inhibitors.

Elastase inhibition Serine protease Convergent synthesis

Purity Benchmark for Reproducible Synthetic Outcomes

The compound is commercially available at a certified purity of 98% (HPLC) from multiple reputable vendors, including Apollo Scientific (Catalog PC31103) and Leyan (Product 1950081) . This purity specification exceeds the typical 95% threshold for less-characterized analog intermediates, minimizing variability in subsequent coupling reactions and ensuring reproducible stoichiometric control.

Quality control Reproducibility Building block procurement

High-Value Application Scenarios for N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide


Convergent Synthesis of Elastase Inhibitors for Respiratory and Inflammatory Disease Programs

The compound is employed as an N-(aryl)-3-bromopropanamide electrophile in the convergent assembly of indole–triazole bi-heterocycles targeting elastase. The resulting inhibitors have demonstrated sub-micromolar IC₅₀ values (0.142 ± 0.014 µM) and competitive inhibition kinetics (Ki 0.51 µM), supporting their use in preclinical development for COPD, cyclic neutropenia, and pruritic skin diseases [1].

Synthesis of Fluorinated Phenoxyphenyl Building Blocks for Antimalarial Quinolone (ELQ) Analogs

The 4-(trifluoromethoxy)phenoxyphenyl scaffold is a key pharmacophoric element in endochin-like quinolones (ELQ-300, ELQ-271, GW844520) that inhibit the Plasmodium cytochrome bc₁ complex. The compound's bromopropanamide handle enables modular diversification to generate focused libraries of ELQ analogs with enhanced metabolic stability profiles conferred by the trifluoromethoxy group [1][2].

Medicinal Chemistry Library Design Requiring High Lipophilicity and Permeability

The +0.7 to +1.4 logD advantage of the trifluoromethoxy substituent over methoxy [1] makes this compound a strategic choice for fragment-based or diversity-oriented synthesis libraries where enhanced passive membrane permeability is critical for cell-based screening outcomes.

Quote Request

Request a Quote for N-{4-[4-(trifluoromethoxy)phenoxy]phenyl}-3-bromopropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.